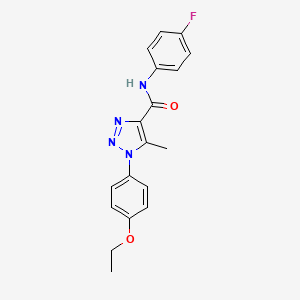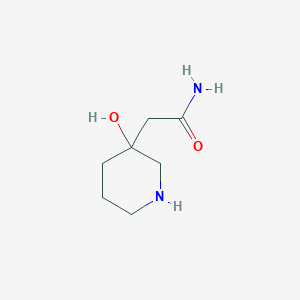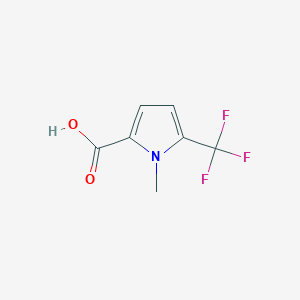![molecular formula C23H17F3N4O4 B2705412 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide CAS No. 1260943-17-6](/img/structure/B2705412.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(trifluoromethyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
In Silico and Microbial Investigation
A study focused on synthesizing a library of compounds related to the specified chemical structure, characterized by spectroscopy and investigated for their in vitro antibacterial, antifungal, and antimycobacterial activities. The in silico ADME prediction properties of these compounds suggest excellent drug-likeness, indicating potential pharmaceutical applications beyond the scope of traditional drug use and dosage discussions. The compounds showed good to moderate activity against bacterial strains, with specific compounds exhibiting better antimycobacterial agents compared to standard drugs. This research highlights the importance of these compounds in developing new antimicrobial agents (Pandya et al., 2019).
Antibacterial Agents Synthesis
Another study synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and found significant antibacterial activity. These findings contribute to understanding how structural modifications in chemical compounds can enhance antimicrobial efficacy, offering insights into novel drug discovery avenues (Ramalingam et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
Research into N-benzyl substituted acetamide derivatives, including structures similar to the one inquired about, revealed that modifications on the pyridine ring and N-benzyl substitution affect Src kinase inhibitory activities. These compounds were evaluated against various cancer cell lines, demonstrating the potential of such chemical structures in developing anticancer agents. This study emphasizes the role of structural analysis in targeting specific biological pathways for cancer treatment (Fallah-Tafti et al., 2011).
Novel Antitumor Derivatives
A study focusing on novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a pyrazole moiety assessed their antitumor activity. This research illustrates the potential therapeutic applications of such compounds in cancer treatment, underscoring the versatility of these chemical structures in medicinal chemistry (Alqasoumi et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O4/c24-23(25,26)16-6-3-14(4-7-16)11-27-20(31)12-30-9-1-2-17(30)22-28-21(29-34-22)15-5-8-18-19(10-15)33-13-32-18/h1-10H,11-13H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCISJRFQYPVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)


![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)






![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B2705351.png)
